molecular formula C17H18BrN3O2S2 B2652360 N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide CAS No. 681223-26-7

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide

Cat. No.: B2652360
CAS No.: 681223-26-7
M. Wt: 440.37
InChI Key: IQWFGLURLBDICK-UHFFFAOYSA-N
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Description

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide is a synthetic organic compound that features a thiazole ring substituted with a bromophenyl group and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Thioacetamide Formation: The final step involves the reaction of the thiazole derivative with 2-oxo-2-(pyrrolidin-1-yl)ethyl thiol under appropriate conditions to form the thioacetamide linkage.

Industrial Production Methods: Industrial production may involve optimizing these steps for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and bromophenyl group can facilitate binding to active sites, while the thioacetamide moiety may interact with specific amino acid residues, leading to inhibition or modulation of the target’s activity. This can affect various cellular pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    N-(4-phenylthiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide: Lacks the bromine substituent, which may affect its binding affinity and specificity.

    N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide: Contains a chlorine substituent instead of bromine, potentially altering its reactivity and biological activity.

Uniqueness: The presence of the bromophenyl group in N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide can enhance its electron-withdrawing properties, potentially increasing its potency and selectivity in biological applications compared to similar compounds without the bromine substituent.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2S2/c18-13-5-3-12(4-6-13)14-9-25-17(19-14)20-15(22)10-24-11-16(23)21-7-1-2-8-21/h3-6,9H,1-2,7-8,10-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWFGLURLBDICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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